N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride

LSD1 Inhibition Epigenetics Structure-Activity Relationship

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride (CAS 1332531-55-1) is a synthetic benzamide derivative characterized by an isopropylamide group and a pyrrolidin-2-ylmethoxy moiety. It primarily functions as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme critical in gene expression regulation and a key oncology target.

Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
CAS No. 1332531-55-1
Cat. No. B1396972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride
CAS1332531-55-1
Molecular FormulaC15H23ClN2O2
Molecular Weight298.81 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCN2.Cl
InChIInChI=1S/C15H22N2O2.ClH/c1-11(2)17-15(18)12-5-7-14(8-6-12)19-10-13-4-3-9-16-13;/h5-8,11,13,16H,3-4,9-10H2,1-2H3,(H,17,18);1H
InChIKeyIKAUEYDKYRVFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide Hydrochloride (CAS 1332531-55-1): A Dual-Mechanism Benzamide for LSD1-Targeted Oncology and Antimicrobial Procurement


N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride (CAS 1332531-55-1) is a synthetic benzamide derivative characterized by an isopropylamide group and a pyrrolidin-2-ylmethoxy moiety . It primarily functions as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme critical in gene expression regulation and a key oncology target . Additionally, it has been identified as an antagonist of the dopamine D3 receptor, suggesting potential applications in neurological disorder research . The compound is supplied as a hydrochloride salt (molecular weight: 298.81 g/mol) for enhanced solubility [1], is typically available in high purity (≥98%), and is intended exclusively for research use in medicinal chemistry and drug discovery .

Why Generic Substitution of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide Hydrochloride in LSD1 Research Fails: The Critical Role of N-Alkyl Specificity


In LSD1-targeted oncology programs, substituting N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride with close analogs, such as N-cyclopropyl or unsubstituted benzamide variants, without rigorous re-validation compromises experimental integrity. Literature on structurally related benzamide LSD1 inhibitors reveals a steep structure-activity relationship (SAR) where the nature of the N-alkyl substituent critically governs the molecule's interaction with the LSD1 active site, particularly influencing binding affinity and selectivity against monoamine oxidases (MAOs) [1]. Therefore, generic selection based solely on a shared 4-(pyrrolidin-2-ylmethoxy)benzamide core can introduce significant variations in target engagement and functional readouts, making precise compound identity essential for reproducible research .

Quantitative Differentiation Guide for N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide Hydrochloride: Assay-Validated Performance Metrics vs. Closest Comparators


LSD1 Inhibition Potency: Low Nanomolar Ki Differentiates Target Compound from Early-Stage Wide-Spectrum Benzamide Inhibitors

The compound demonstrates potent competitive inhibition of LSD1 against dimethylated H3K4 substrates, as evidenced by a Ki value of 29 nM . This sub-100 nanomolar potency profile is a critical differentiator from earlier or less optimized benzamide scaffolds, which typically exhibit Ki values in the micromolar range. A direct comparator from the same structural class, such as the N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride (CAS 1332529-64-2), has not publicly disclosed a Ki value, placing the N-isopropyl variant at a more advanced stage of biochemical validation for LSD1-focused research programs.

LSD1 Inhibition Epigenetics Structure-Activity Relationship

Pro-Apoptotic Efficacy in MCF-7 Breast Cancer Cells Shows 33.43% Increase in Apoptotic Cell Death, Surpassing Baseline Controls

Functional studies indicate that treatment with this compound induces a significant increase in apoptosis in MCF-7 breast cancer cells, reported as a 33.43% increase in apoptotic cell death . This quantitative cellular efficacy distinguishes the compound from related benzamide LSD1 inhibitors that may show target engagement but lack demonstratable pro-apoptotic consequences in this specific cancer model. The N-cyclopropyl variant (CAS 1332529-64-2) is listed as a potential intermediate for medicinal chemistry targeting receptor modulation or enzyme inhibition, with no reports of direct MCF-7 apoptotic activity, making this a key differentiator for breast cancer-focused epigenetic research [1].

MCF-7 Cells Apoptosis Breast Cancer Oncology Research

Potent Gram-Positive Antibacterial Activity with MIC Values of 0.25–1 μg/mL Differentiates for Antimicrobial Drug Discovery

This compound exhibits potent in vitro antibacterial activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 μg/mL . This potent, single-digit or sub-single-digit MIC profile is significantly more potent than many commercially available antibiotics or broad-spectrum screening hits. For example, the IC50 of Levosulpiride, another benzamide, against Gram-positive bacteria is typically >64 μg/mL. The N-cyclopropyl comparator (CAS 1332529-64-2) has not publicly reported any MIC data, positioning the N-isopropyl variant as uniquely validated for antimicrobial discovery within this chemical series [1].

Antimicrobial Gram-positive bacteria Minimum Inhibitory Concentration Drug Discovery

High-Impact Application Scenarios for Procuring N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide Hydrochloride (CAS 1332531-55-1)


LSD1-Targeted Epigenetic Oncology Tool Compound for Biomarker Discovery

Its validated competitive inhibition of LSD1 with a Ki of 29 nM makes it an optimal chemical probe for establishing pharmacodynamic (PD) biomarker assays. Researchers can use this compound to correlate target engagement (LSD1 inhibition) with downstream functional effects, such as the reactivation of silenced tumor suppressor genes, in various cancer cell lines. Its activity in MCF-7 cells—showing a 33.43% increase in apoptosis —provides a ready-made positive control assay for screening libraries of novel LSD1 inhibitors.

Lead Compound for Gram-Positive Antibiotic Discovery Programs

With demonstrated sub-1 μg/mL MIC values (0.25–1 μg/mL) against Gram-positive bacteria , this compound serves as a high-quality hit or lead for initiating medicinal chemistry structure-activity relationship (SAR) studies. Procurement in gram-scale quantities enables systematic diversification of the benzamide core, pyrrolidine ring, and N-alkyl substituents to improve potency, solubility, and selectivity indices, directly supporting the development of novel antibiotics targeting multidrug-resistant pathogens.

Differentiated Dopamine D3 Receptor Antagonist for CNS Research

As a reported potent and selective antagonist of the dopamine D3 receptor , this compound is a valuable tool for neurological research. It can be used in animal models of addiction, Parkinson's disease, and schizophrenia to dissect the specific role of the D3 receptor versus the closely related D2 receptor. Its use ensures that observed effects are attributable to D3 receptor modulation, a critical distinction for deconvoluting the complex pharmacology of the central nervous system, which is not guaranteed by less selective benzamide tools.

Reference Standard in Analytical Method Development and Quality Control

The high-purity grades (NLT 98%) commercially available for this compound make it suitable for use as a primary reference standard in method development, validation, and quality control protocols. Analytical chemists can confidently use it to calibrate HPLC or LC-MS systems, ensuring accurate quantification of this specific N-isopropyl benzamide in complex biological matrices and synthetic mixtures, a task where the closely related N-cyclopropyl analog would give an erroneous signal.

Quote Request

Request a Quote for N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.